molecular formula C18H19N7OS B6453337 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549042-88-6

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453337
CAS No.: 2549042-88-6
M. Wt: 381.5 g/mol
InChI Key: DYBZDGPRGQDMGL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBZDGPRGQDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Scientific Research Applications

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

    Pathways Involved: It modulates pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Key Structural Features :

  • Purine Core: The 9-methyl-9H-purine base provides a planar aromatic system that facilitates interactions with biological targets (e.g., adenosine receptors, kinases).
  • Piperazine Linker : The piperazin-1-yl group at position 6 enhances solubility and serves as a flexible spacer for substituent diversity.

Substituent Variations on the Piperazine Ring

The pharmacological and physicochemical properties of 6-piperazin-1-yl-purines are highly dependent on substituents attached to the piperazine nitrogen. Below is a comparative analysis of analogs from the evidence:

Table 1: Substituent Effects on Piperazine-Modified Purines
Compound ID/Name Substituent on Piperazine Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
Target Compound 4-Methoxy-1,3-benzothiazol-2-yl ~416.5* N/A Hypothesized enhanced CNS activity
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine (16) Butylsulfonyl 545.5 182–184 High purity (>96% HPLC), potential sulfonamide-mediated stability
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-{4-[(2-methoxyethyl)sulfonyl]piperazin-1-yl}-9H-purine (17) 2-Methoxyethylsulfonyl 547.3 180–183 Improved solubility due to ether linkage, >99% purity
PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) 4-Propoxyphenyl ~398.5 N/A Anticancer activity (MCF-7 cells), induces G2/M arrest and apoptosis
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-9H-purine Benzodioxolylmethyl 338.36 N/A Structural similarity to psychoactive compounds

Notes:

  • The target compound’s 4-methoxy-benzothiazole group is distinct from sulfonyl, acyl, or aryl substituents in analogs.
  • Chlorophenyl-substituted analogs (e.g., compounds 16, 17) exhibit high purity (>95% HPLC) and stability, suggesting that electron-withdrawing groups optimize synthetic yields and pharmacokinetics .

N-9 Substitution Effects

The N-9 position of purine derivatives significantly impacts biological activity:

Table 2: N-9 Substitution Patterns
Compound ID/Name N-9 Substituent Key Observations Reference
Target Compound Methyl Likely enhances metabolic stability vs. larger groups
PP17 sec-Butyl Potent anticancer activity (MCF-7 cells)
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-... (16) 4-Chlorophenyl Dual chloro-substitution may enhance receptor affinity
9-Methyl-6-{4-[2-(methylsulfanyl)... () Methyl Methyl at N-9 and sulfanyl-pyrimidine at piperazine: dual-targeting potential

Key Insight :

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